Miliusol

Description

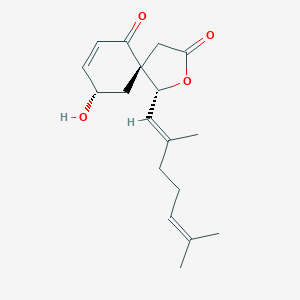

Structure

2D Structure

3D Structure

Properties

CAS No. |

663892-51-1 |

|---|---|

Molecular Formula |

C18H24O4 |

Molecular Weight |

304.4 g/mol |

IUPAC Name |

(1R,5R,9S)-1-[(1E)-2,6-dimethylhepta-1,5-dienyl]-9-hydroxy-2-oxaspiro[4.5]dec-7-ene-3,6-dione |

InChI |

InChI=1S/C18H24O4/c1-12(2)5-4-6-13(3)9-16-18(11-17(21)22-16)10-14(19)7-8-15(18)20/h5,7-9,14,16,19H,4,6,10-11H2,1-3H3/b13-9+/t14-,16-,18+/m1/s1 |

InChI Key |

LZYGZWJAFQLDDH-FWDDYHNSSA-N |

SMILES |

CC(=CCCC(=CC1C2(CC(C=CC2=O)O)CC(=O)O1)C)C |

Isomeric SMILES |

CC(=CCC/C(=C/[C@@H]1[C@@]2(C[C@@H](C=CC2=O)O)CC(=O)O1)/C)C |

Canonical SMILES |

CC(=CCCC(=CC1C2(CC(C=CC2=O)O)CC(=O)O1)C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

9-hydroxy-1-(2,6-dimethylhepta-1,5-dienyl)-3,6-2-oxa-spiro(4.5)dec-7-ene miliusol |

Origin of Product |

United States |

Isolation and Characterization Methodologies for Miliusol and Analogues

Plant Source Identification and Phytochemical Extraction Techniques

The initial phase of obtaining miliusol and its analogues involves identifying specific Miliusa species known to produce these compounds, followed by efficient techniques to extract and isolate the phytochemicals.

Miliusa Species as Biological Origin

The genus Miliusa, part of the Annonaceae family, is a recognized source of diverse secondary metabolites, including this compound and the miliusanes. researchgate.netjddtonline.infosciforum.netijrpas.comresearchgate.net Approximately 60 species of Miliusa are found across tropical regions, from India and Bhutan to Australia and New Guinea, with notable presence in countries like Vietnam, Thailand, and China. ijrpas.comresearchgate.net Phytochemical studies have highlighted several Miliusa species as origins for this compound and related compounds. Miliusa balansae has been specifically reported as a source of this compound and miliusate. nih.govnih.govnih.gov Miliusa sinensis has also been extensively studied, leading to the isolation of numerous miliusanes. researchgate.netacs.orgacs.orgmdpi.com Other species like Miliusa tomentosa, Miliusa velutina, Miliusa sessilis, Miliusa cuneata, and Miliusa mollis have been investigated for their phytochemical profiles, revealing the presence of various secondary metabolites, including geranylated homogentisic acid derivatives, flavonoids, lignans, neolignans, terpenoids, and acetogenins, which can include miliusane-type structures. jddtonline.infosciforum.netijrpas.comresearchgate.netmdpi.comphytojournal.comphytojournal.comresearchgate.netresearchgate.netthaiscience.inforesearchgate.netscispace.com The presence of novel miliusanes and bicyclic lactones are considered characteristic features of Miliusa plants. researchgate.netresearchgate.net

Extraction and Fractionation Protocols

The isolation of this compound and its analogues typically begins with the extraction of plant material using various solvents. Common methods involve soaking dried and powdered plant parts, such as leaves, twigs, flowers, or bark, in organic solvents like ethanol (B145695), methanol, hexane, dichloromethane, or ethyl acetate. mdpi.comphytojournal.comphytojournal.comresearchgate.netthaiscience.infoprotocols.io Extraction can be carried out at room temperature or using techniques like Soxhlet extraction to ensure comprehensive removal of compounds. mdpi.comphytojournal.comresearchgate.netprotocols.io

Following the initial extraction, fractionation is employed to separate the complex mixture of compounds based on their polarity or other chemical properties. This often involves liquid-liquid partitioning using solvents of increasing polarity. mdpi.comresearchgate.netthaiscience.infoprotocols.iogoogle.com For example, a crude ethanol extract might be sequentially partitioned with hexane, dichloromethane, ethyl acetate, and water to yield fractions enriched in compounds with different polarities. mdpi.comresearchgate.net Another common approach involves using column chromatography with stationary phases like silica (B1680970) gel and mobile phases of varying polarity to further separate compounds within a fraction. ijrpas.comphytojournal.comphytojournal.com Techniques like Sephadex LH-20 column chromatography and preparative thin-layer chromatography (TLC) are also utilized for further purification. ijrpas.comphytojournal.com Bioassay-directed fractionation is a strategy where fractions are tested for a specific biological activity to guide the isolation of active compounds. researchgate.netacs.orgmdpi.comuic.edu

Table 1 provides examples of extraction solvents and fractionation techniques reported in studies on Miliusa species.

| Plant Part | Extraction Solvent(s) | Fractionation Technique(s) | Reference |

| Flowers | Ethanol, then n-hexane, dichloromethane, ethyl acetate, water partitioning | Not specified beyond partitioning | mdpi.comresearchgate.net |

| Leaves | Chloroform | Column Chromatography (silica gel), Preparative TLC | phytojournal.comphytojournal.com |

| Leaves and twigs | Acetone | Column Chromatography (silica gel, Sephadex LH-20) | scispace.com |

| Twigs | Ethanol, then n-hexane, ethyl acetate, n-butanol, water partitioning | Not specified beyond partitioning, TLC profiling | thaiscience.info |

| Leaves, twigs, and flowers | Not specified (bioassay-directed) | Bioassay-directed fractionation | researchgate.netacs.orgmdpi.com |

Advanced Structural Elucidation Approaches

Once isolated and purified, the structures of this compound and its analogues are determined using a combination of advanced spectroscopic techniques. jddtonline.infonih.govnih.govacs.orgmdpi.comresearchgate.netscispace.comresearchgate.net

Spectroscopic Techniques in Structural Determination

Spectroscopic methods are indispensable tools in the structural elucidation of natural products like this compound. jddtonline.infonih.govnih.govacs.orgmdpi.comresearchgate.netscispace.comresearchgate.net These techniques provide detailed information about the molecular framework, functional groups, and connectivity of atoms within the molecule.

NMR spectroscopy is a primary technique for determining the structure of organic compounds, including this compound and its analogues. jddtonline.infonih.govnih.govacs.orgmdpi.comresearchgate.netscispace.comresearchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely employed.

¹H NMR Spectroscopy: Provides information about the types of protons present in the molecule, their chemical environments, and their coupling interactions with neighboring protons. This helps in determining the number and type of hydrogen atoms, as well as the connectivity of carbon-hydrogen frameworks. thaiscience.inforesearchgate.netgoogle.com

¹³C NMR Spectroscopy: Reveals the different types of carbon atoms in the molecule and their chemical environments. This is crucial for establishing the carbon skeleton. researchgate.net

NMR data, including chemical shifts (δ) and coupling constants (J), are compared with reported data for known compounds or used to build the structure from scratch. researchgate.netresearchgate.net The absolute stereochemistry of miliusanes, including this compound, has been established using methods like the Mosher ester method and confirmed by techniques such as single crystal X-ray diffraction analysis. researchgate.netacs.orgresearchgate.netresearchgate.nettandfonline.com

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is essential for determining its molecular formula and gaining insights into its structural subunits. jddtonline.infonih.govnih.govacs.orgacs.orgmdpi.comresearchgate.netdata.gov

Electron Ionization Mass Spectrometry (EI-MS): A common technique that fragments the molecule, producing a pattern of ions that can be used to deduce structural features. nih.gov

High-Resolution Mass Spectrometry (HR-MS): Provides accurate mass measurements, allowing for the determination of the elemental composition of the molecule. nih.govgoogle.com

GC-MS and LC-MS: These hyphenated techniques combine chromatography (Gas Chromatography or Liquid Chromatography) with mass spectrometry, allowing for the separation and identification of multiple compounds in a mixture. nih.govdata.gov

The molecular formula of this compound, C₁₈H₂₄O₄, has been determined through mass spectrometry and elemental analysis. nih.gov Analysis of fragmentation patterns in the mass spectrum helps in understanding the substructures present in this compound and its analogues. researchgate.net

Table 2 provides a simplified example of the type of spectroscopic data that would be analyzed for this compound (illustrative data based on typical compound analysis, not directly from sources unless specified).

| Technique | Type of Information Provided | Example Data (Illustrative) |

| ¹H NMR | Proton environments and connectivity | δ 7.24 (m, aromatic H), 5.10 (t, olefinic H), 3.85 (s, OCH₃) |

| ¹³C NMR | Carbon skeleton and functional groups | δ 175.5 (C=O), 145.2 (olefinic C), 78.9 (oxygenated CH) |

| Mass Spectrometry | Molecular weight and fragmentation | Molecular Ion [M]⁺ at m/z 304, fragment ions at m/z 205, 137 |

The combination of detailed NMR and MS data, often supported by other techniques like Infrared (IR) and Ultraviolet (UV) spectroscopy, and in some cases, X-ray crystallography, allows for the unambiguous determination of the complex structures of this compound and its diverse analogues. nih.govacs.orgresearchgate.netresearchgate.nettandfonline.com

Electronic Circular Dichroism (ECD) for Chiral Assignments

Electronic Circular Dichroism (ECD) spectroscopy is a valuable technique employed in the structural characterization of chiral molecules like this compound and its analogues. ECD measures the differential absorption of left and right circularly polarized light by a substance, providing information about the stereochemistry of chiral centers and the conformation of the molecule. nih.govresearchgate.netresearchgate.netresearchgate.net For miliusanes, ECD analysis, often supported by theoretical calculations such as Time-Dependent Density Functional Theory (TDDFT), has been utilized to determine their absolute configurations. researchgate.net This spectroscopic method complements other techniques by providing insights into the three-dimensional arrangement of atoms in the molecule based on its interaction with polarized light.

X-ray Crystallography for Absolute Stereochemistry Confirmation

Single-crystal X-ray diffraction analysis stands as a definitive method for the unambiguous determination of the absolute stereochemistry of crystalline compounds. wikipedia.orgutah.edu This technique involves obtaining a high-quality single crystal of the compound, which is then exposed to a beam of X-rays. wikipedia.orgutah.edu The resulting diffraction pattern is analyzed to construct a three-dimensional electron density map, revealing the precise positions of atoms and, consequently, the absolute configuration. wikipedia.org For this compound and related miliusanes, single-crystal X-ray diffraction analysis has been successfully applied to confirm their absolute stereochemistry, providing crucial validation for assignments made by other methods. nih.govacs.orgresearchgate.netresearchgate.net This method is particularly powerful when suitable crystals can be obtained, offering a direct visualization of the molecular structure in the solid state.

Synthetic Strategies and Derivatization Approaches for Miliusol Analogues

Design Principles for Miliusol Derivatives

The design of this compound derivatives is primarily guided by the optimization of biological activity, particularly in the context of its reported anticancer and antiviral properties. nih.govacs.orgjensenlab.orgcolab.wsjensenlab.orgresearchgate.netresearchgate.net A key principle involves the strategic modification of the this compound scaffold to probe structure-activity relationships (SAR). acs.orgresearchgate.net By systematically altering different parts of the molecule, researchers can identify the structural features critical for desired biological effects and minimize undesirable ones.

Studies on this compound derivatives have aimed to achieve significant biological outcomes, such as profound regression in triple-negative breast cancer (TNBC) in vivo. jensenlab.orgcolab.wsjensenlab.org This objective necessitates the rational design of analogues with enhanced efficacy and potentially altered mechanisms of action. The design process often involves considering the impact of substituents on factors like molecular shape, electronic distribution, lipophilicity, and hydrogen bonding capacity, all of which influence interactions with biological targets. Rational design frameworks are broadly applied in medicinal chemistry to guide the creation of molecules with desired properties. researchgate.netmdpi.comnih.govrsc.orgarxiv.orgkent.ac.uk

One study highlighted the design and synthesis of 25 this compound derivatives, with their development guided by observed antiproliferative activity. nih.gov This data-driven approach underscores the importance of biological evaluation in informing subsequent design iterations.

Synthetic Methodologies for Core Structure Modification

Modifications to the core structure of this compound are explored to understand the contribution of the spirocyclic system and other key functionalities to its biological profile and to potentially improve stability or introduce novel interactions. The miliusane class of compounds, related to this compound, features a C18 carbon skeleton and includes derivatives with a gamma-lactone spiro-ring system. researchgate.net Interestingly, the opening of this spiro-ring system leads to a second group of miliusanes containing a tetrahydrofuran (B95107) ring system, demonstrating that modifications to the core scaffold can result in significant structural diversity. researchgate.net

Synthetic efforts have focused on developing chemical methods to access these modified miliusane core structures. While specific detailed synthetic routes for extensive core modifications of this compound itself were not extensively detailed in the search results, the existence of different miliusane subclasses arising from core alterations indicates that methodologies exist for manipulating the central ring systems. researchgate.net These methodologies likely involve reactions that can cleave or rearrange carbon-carbon and carbon-oxygen bonds within the spiro-lactone framework.

Esterification Reactions for Side Chain Elaboration

Esterification is a versatile and widely used reaction in organic synthesis for modifying molecules, particularly at hydroxyl groups. youtube.comrsc.orglenzing.com this compound possesses a hydroxyl group at the 9-position ontosight.ai, which serves as a prime site for esterification reactions to introduce diverse side chains. A "General Method for Preparation of this compound Ester" has been mentioned in the literature, indicating that esterification is a recognized strategy for this compound derivatization. googleapis.com

Data on the impact of esterification on the biological activity of this compound derivatives would typically be presented in tables showing the structure of the ester derivative and its corresponding activity against relevant biological targets (e.g., IC₅₀ values in cell-based assays).

Introduction of Diverse Chemical Moieties (e.g., fluoro-, aryl-)

The introduction of diverse chemical moieties, such as fluorine atoms or aryl groups, is a common strategy in drug discovery to modulate the physicochemical properties and biological activity of lead compounds. nih.govbeilstein-journals.orgresearchgate.netorganic-chemistry.org Fluorine substitution can influence properties like lipophilicity, metabolic stability, and binding affinity due to its unique electronic effects and small size. researchgate.net Aryl groups can introduce additional pi-stacking interactions and lipophilicity, impacting binding to target proteins. nih.gov

While the search results did not provide specific examples of fluoro- or aryl-substituted this compound derivatives, the general synthetic methodologies for incorporating these groups into organic molecules are well-established. nih.govbeilstein-journals.orgresearchgate.netorganic-chemistry.org Given that this compound derivatives have been designed and synthesized under the guidance of antiproliferative activity nih.gov, it is plausible that the introduction of such moieties has been considered or attempted to explore their impact on the biological profile. The design principles aimed at enhancing bioactivity jensenlab.orgcolab.wsjensenlab.org would support the exploration of a wide range of substituents, including halogenated and aromatic functionalities.

Research findings in this area would typically involve synthesizing derivatives with incorporated fluoro- or aryl groups using appropriate reaction conditions and then evaluating their biological activity compared to the parent this compound and other derivatives.

Rational Design Frameworks for Enhanced Bioactivity

Rational design frameworks play a critical role in the development of this compound analogues with enhanced bioactivity. These frameworks integrate structural information about the target molecule (this compound) and its derivatives, biological activity data, and computational tools to guide the synthesis of new compounds with predicted improved properties. researchgate.netmdpi.comnih.govrsc.orgarxiv.orgkent.ac.uk

Key aspects of rational design in the context of this compound derivatives include:

Structure-Activity Relationship (SAR) Studies: Analyzing the biological activity of a series of this compound derivatives with systematic structural variations to identify key functional groups and structural motifs responsible for the observed activity. acs.orgresearchgate.net

Molecular Modeling and Docking Studies: Utilizing computational methods to predict how this compound and its derivatives interact with potential biological targets at the molecular level. This can help in designing derivatives with improved binding affinity or selectivity. acs.org

Property Prediction: Employing computational tools to predict physicochemical properties (e.g., solubility, lipophilicity) and potential pharmacokinetic profiles of designed derivatives before their synthesis.

Iterative Design and Synthesis: An iterative process where design hypotheses are tested through synthesis and biological evaluation, and the results inform the design of the next generation of compounds.

The goal of applying rational design frameworks is to move beyond random synthesis and to intelligently design this compound analogues with a higher probability of possessing enhanced bioactivity, such as increased potency against cancer cells or improved antiviral efficacy, while potentially reducing off-target effects. jensenlab.orgcolab.wsjensenlab.orgresearchgate.net

Data supporting the success of rational design would include comparisons of the biological activities of rationally designed derivatives versus less systematically generated compounds, demonstrating a clear improvement in desired properties based on the design principles applied.

Biological Activities of Miliusol and Its Derivatives: Mechanistic Research

Anticancer Efficacy and Cellular Mechanism Investigations

Preclinical studies have investigated the anticancer efficacy of miliusol and its derivatives, revealing multifaceted mechanisms that modulate key cellular processes in cancer cells. nih.govresearchgate.netnih.govnih.govnih.gov

Modulation of Cell Proliferation and Migration Pathways

This compound and its derivatives have been shown to inhibit cancer cell proliferation, migration, and invasion. nih.govresearchgate.netnih.govnih.govnih.gov Studies have indicated that these effects are associated with alterations in the expression of proteins involved in cell cycle progression and epithelial-mesenchymal transition (EMT). For instance, this compound can downregulate proteins such as CDK4, CDK6, and Cyclin D1, which are crucial for cell cycle progression. nih.govresearchgate.netresearchgate.netnih.govijrpas.com Furthermore, effects on EMT markers like E-cadherin, N-cadherin, and Vimentin, as well as matrix metalloproteinases (MMP-2, MMP-9), have been observed, suggesting a role in inhibiting cancer cell migration and invasion. nih.govresearchgate.netnih.gov

Induction of Cellular Senescence and Related Molecular Events (e.g., p21-dependent)

A significant mechanism of action for this compound and its derivatives is the induction of cellular senescence in cancer cells. nih.govresearchgate.netresearchgate.netnih.govijrpas.comjensenlab.orgacs.orgresearchgate.net This senescence is often characterized by a stable cell cycle arrest, primarily in the G1 phase. nih.govresearchgate.netresearchgate.netnih.govijrpas.comacs.org Research highlights the critical role of p21 (CDKN1A) in this process. nih.govresearchgate.netresearchgate.netnih.govijrpas.comjensenlab.orgacs.orgresearchgate.net this compound treatment leads to the upregulation of p21, which in turn inhibits the activity of cyclin-dependent kinases (CDK4, CDK6) and their associated cyclins (Cyclin D1), leading to the hypophosphorylation of the retinoblastoma protein (p-Rb) and subsequent G1 cell cycle arrest. nih.govresearchgate.netresearchgate.netnih.govijrpas.com The induction of cellular senescence by miliusanes has been revealed to be highly associated with their antiproliferative properties in carcinoma cells. researchgate.netresearchgate.netacs.orgnih.gov

Apoptosis Induction Mechanisms

Beyond senescence, this compound has also been shown to induce apoptosis in certain cancer cell lines. nih.govnih.gov Mechanistic investigations have indicated that this can involve the activation of caspases, such as caspase-3 and caspase-9, and the cleavage of poly (ADP-ribose) polymerase (PARP). nih.gov Changes in the balance between pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins have also been observed, favoring apoptosis induction. nih.gov

Targeting Specific Molecular Pathways (e.g., EIF3D, Glycolysis, ER Stress)

Studies have begun to identify specific molecular pathways targeted by this compound and its derivatives. In liver cancer cells, this compound has been reported to target EIF3D, glycolysis, and ER stress pathways. nih.govnih.gov Inhibition of Eukaryotic translation initiation factor 3 subunit D (EIF3D) by a this compound derivative has been shown to disrupt the energy supply of cancer cells by inhibiting glycolysis. nih.govjensenlab.orguco.esjensenlab.org Furthermore, this derivative induced apoptosis by stimulating persistent ER stress. nih.govjensenlab.orguco.esjensenlab.org

In Vitro Cellular Models for Efficacy Assessment

A wide spectrum of human cancer cell lines has been utilized to assess the in vitro efficacy of this compound and its derivatives. These models represent various cancer types, allowing for the evaluation of the compounds' antiproliferative, anti-migratory, and pro-senescence effects. nih.govresearchgate.netresearchgate.netnih.govnih.govnih.govijrpas.comacs.orgresearchgate.netuco.esjensenlab.orgresearchgate.netresearchgate.netembopress.org

Table 1: Representative In Vitro Cancer Cell Lines Used in this compound Research

| Cancer Type | Cell Lines |

| Prostate Cancer | PC3, DU145 researchgate.netmurigenics.com |

| Lung Cancer | A549, H1299 nih.govmurigenics.com |

| Colorectal Cancer | HCT116, SW480 nih.govmurigenics.com |

| Breast Cancer | MCF-7, MDA-MB-231, BT-549 researchgate.netnih.govmurigenics.com |

| Ovarian Cancer | SKOV3, OVCAR3 researchgate.netmurigenics.com |

| Liver Cancer | HepG2, Huh7 researchgate.netnih.gov |

| Pancreatic Cancer | PANC-1, BxPC-3 ijrpas.commurigenics.com |

| Glioblastoma | U87, T98G uco.esmurigenics.com |

| Stomach Cancer | MGC-803, RKO researchgate.net |

| Multiple Myeloma | MM.1S acs.orgmurigenics.com |

| Esophageal Cancer | KYSE-510, ECA-109 researchgate.net |

| Nasopharyngeal Car | CNE-1, CNE-2 researchgate.net |

| Cervical Cancer | HeLa researchgate.net |

| Osteosarcoma | U2OS researchgate.net |

| Renal Cancer | 786-O researchgate.net |

| Leukemia | K562 researchgate.netmurigenics.com |

| Skin Cancer | A431 murigenics.com |

| Melanoma | SK-MEL-2, A2058, A375 murigenics.com |

| Neuroblastoma | SK-N-MC murigenics.com |

| Acute Myeloid Leuk | MOLM-13, MV4-11 murigenics.com |

Preclinical In Vivo Models for Antitumor Potential

The antitumor potential of this compound and its derivatives has also been evaluated in preclinical in vivo models, primarily using xenograft models in immunodeficient mice. researchgate.netresearchgate.netnih.govnih.govijrpas.comjensenlab.orgacs.orguco.esresearchgate.net These studies involve implanting human cancer cells into mice and assessing the ability of this compound to inhibit tumor growth.

Table 2: Representative Preclinical In Vivo Cancer Models Used in this compound Research

| Cancer Type | Xenograft Model (Cell Line) |

| Prostate Cancer | PC3 researchgate.net |

| Lung Cancer | A549 nih.gov |

| Colorectal Cancer | HCT116 nih.govijrpas.comresearchgate.net |

| Breast Cancer | MDA-MB-231, TNBC researchgate.netnih.gov |

| Liver Cancer | HepG2 nih.gov |

| Pancreatic Cancer | PANC-1 ijrpas.com |

| Glioblastoma | U87 uco.es |

| Multiple Myeloma | MM1S acs.org |

In these models, this compound and its derivatives have demonstrated tumor inhibitory efficacy, in some cases comparable or superior to standard chemotherapeutics. researchgate.netresearchgate.netacs.orgresearchgate.netacs.orgnih.govresearchgate.net For example, this compound reduced HCT116 xenograft tumors in mice, with the mechanism suggested to involve p21-dependent cellular senescence. ijrpas.comresearchgate.net A this compound derivative also exhibited significant anti-proliferation and anti-metastasis potential in a nude mouse xenograft model of triple-negative breast cancer (TNBC). nih.gov

Table 3: Key Molecular Targets and Cellular Events Modulated by this compound

| Category | Molecular Targets/Events |

| Cell Cycle Regulation | p21, CDK4, CDK6, Cyclin D1, p-Rb, G1 arrest nih.govresearchgate.netresearchgate.netnih.govijrpas.comjensenlab.orgacs.orgresearchgate.net |

| Migration and Invasion | E-cadherin, N-cadherin, Vimentin, MMP-2, MMP-9 nih.govresearchgate.netnih.gov |

| Apoptosis Induction | Caspase-3, Caspase-9, PARP, Bax/Bcl-2 ratio nih.govnih.gov |

| Specific Pathways | EIF3D, Glycolysis, ER Stress nih.govnih.govnih.govjensenlab.orguco.esjensenlab.org |

| Cellular Senescence | p21-dependent senescence induction nih.govresearchgate.netresearchgate.netnih.govijrpas.comjensenlab.orgacs.orgresearchgate.net |

Antiviral Properties and Viral Replication Cycle Targets

Studies have indicated that this compound and certain miliusane derivatives possess antiviral activities against a range of viruses.

Inhibition of Viral Infection in Cellular Systems

Investigation into the antiviral effects of phytochemicals from Miliusa balansae within HCoV-229E-infected Huh-7 cells demonstrated that (+)-miliusol and miliusane XXXVI exhibit antiviral activity at non-cytotoxic concentrations. nih.govnih.gov Specifically, (+)-miliusol showed an IC50 value of 1.15 μM against HCoV-229E, while miliusane XXXVI had an IC50 of 19.20 μM. nih.govnih.gov Furthermore, these compounds significantly inhibited SARS-CoV-2 infection in Vero cells, with (+)-miliusol presenting an IC50 value of 11.31 μM and miliusane XXXVI an IC50 of 17.92 μM. nih.govnih.gov Both compounds also exhibited antiviral effects against the Zika virus, with IC50 values of 1.34 μM for (+)-miliusol and 23.45 μM for miliusane XXXVI. nih.govnih.gov

| Compound | HCoV-229E IC50 (μM) | SARS-CoV-2 IC50 (μM) | Zika Virus IC50 (μM) |

| (+)-Miliusol | 1.15 nih.govnih.gov | 11.31 nih.govnih.gov | 1.34 nih.govnih.gov |

| Miliusane XXXVI | 19.20 nih.govnih.gov | 17.92 nih.govnih.gov | 23.45 nih.govnih.gov |

Exploration of Antiviral Mechanism of Action

Time-of-addition assays suggest that the mechanism of action of (+)-miliusol and miliusane XXXVI against the tested viruses might target later stages of the viral cycle. nih.govnih.gov This indicates potential modulation of specific cellular pathways involved in viral replication or assembly, rather than solely targeting initial viral entry. nih.govnih.gov Further detailed mechanistic studies are ongoing to fully elucidate the specific targets and pathways influenced by these miliusanes during viral infection.

Antimicrobial and Antifungal Activity Assessment

Extracts from Miliusa species, which contain this compound and related compounds, have demonstrated antimicrobial and antifungal properties. ontosight.aihktdc.com

Broad-Spectrum Antimicrobial Effects

Plant extracts containing miliusanes have shown significant antimicrobial activity. ontosight.aihktdc.com While specific data on the broad-spectrum antimicrobial effects of isolated this compound is limited in the provided sources, the presence of these compounds in extracts with such activity suggests their potential contribution. General mechanisms by which natural products exert antimicrobial effects include disruption of cell membranes, inhibition of essential enzymes, and suppression of efflux pumps, among others.

Specific Antifungal Action Mechanisms

Some miliusane isolates have demonstrated potent antifungal activities against various human pathogenic fungi. hktdc.com While the precise mechanisms of this compound's antifungal action require further dedicated study, research on other natural antifungal compounds provides potential insights. These mechanisms can involve interfering with fungal cell membrane integrity and ergosterol (B1671047) biosynthesis, damaging the cell wall, disrupting ATP synthesis and ion flow, generating reactive oxygen species, and modulating signal transduction pathways.

Anti-inflammatory Response Modulation

This compound and its derivatives have been explored for their potential in modulating inflammatory responses. hktdc.com Research suggests that this compound derivatives may possess anti-inflammatory properties. While the specific mechanisms by which this compound and its derivatives exert anti-inflammatory effects are still under investigation, general mechanisms of anti-inflammatory natural products include the inhibition of inflammatory pathways and the modulation of cellular signaling pathways such as MAPK and NF-κB, as well as the inhibition of inflammasome activation.

Antioxidant Activity Investigations

Research into the biological activities of this compound and its derivatives has included investigations into their potential antioxidant properties. Studies have focused on this compound and several of its analogs, specifically this compound A, this compound B, this compound C, this compound D, and this compound E, all isolated from the plant Miliusa sinensis.

To evaluate the antioxidant capacity of these compounds, common in vitro radical scavenging assays have been employed. These include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These assays measure the ability of a compound to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it.

Detailed research findings indicate varying degrees of antioxidant activity among the tested this compound derivatives. This compound A, this compound B, this compound C, and this compound D demonstrated significant antioxidant activity in these assays. In contrast, this compound E showed only weak activity. Among the active compounds, this compound B consistently exhibited the strongest or most potent antioxidant activity.

Structure-activity relationship analysis has suggested that specific structural features of this compound derivatives are important for their antioxidant potential. For instance, the presence of a hydroxyl group at the C-3 position and a double bond at the C-4/C-5 position have been implicated as contributing factors to the observed activity, particularly the potent activity of this compound B.

The relative antioxidant activities observed in the DPPH and ABTS assays for this compound and its derivatives can be summarized as follows:

| Compound | DPPH Radical Scavenging Activity | ABTS Radical Scavenging Activity | Relative Potency |

| This compound A | Significant | Significant | Moderate |

| This compound B | Significant | Significant | Strongest |

| This compound C | Significant | Significant | Moderate |

| This compound D | Significant | Significant | Moderate |

| This compound E | Weak | Weak | Weak |

These investigations highlight this compound and certain of its derivatives, particularly this compound B, as compounds possessing notable antioxidant properties in vitro, suggesting potential for further exploration of their radical-scavenging mechanisms.

Biosynthetic Pathways and Chemical Ecology of Miliusol

Isoprenoid Biosynthesis Pathways in Miliusol Formation

Isoprenoids, the largest class of natural products, are built from the universal five-carbon precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). csic.esresearchgate.net Plants utilize two distinct pathways, spatially separated within the cell, to produce these precursors. nih.govcsic.es

Mevalonate (MVA) Pathway Contributions

The MVA pathway is primarily localized in the cytoplasm and endoplasmic reticulum of plant cells. csic.esbiorxiv.org This pathway synthesizes IPP from acetyl-CoA through a series of enzymatic steps, with 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) being a key regulatory enzyme. csic.esbiorxiv.orgfrontiersin.org The MVA pathway is typically responsible for the biosynthesis of sesquiterpenes (C15) and triterpenes (C30), as well as sterols and dolichols. researchgate.netbiorxiv.orgfrontiersin.org While this compound has an 18-carbon skeleton, which doesn't neatly fit the typical C5, C10, C15, C20 classifications of simple terpenes derived solely from IPP/DMAPP condensation, its meroterpenoid nature suggests a partial origin from isoprenoid precursors. Studies on the contribution of MVA and MEP pathways to other complex isoprenoids like dolichols have shown that both pathways can contribute to the formation of the polyisoprenoid chain, with varying contributions to different parts of the molecule. nih.govibb.waw.pl This suggests a potential, albeit perhaps partial, contribution of the MVA pathway to the isoprenoid-derived portion of this compound.

Methylerythritol Phosphate (B84403) (MEP) Pathway Contributions

The MEP pathway, also known as the non-mevalonate pathway, operates in the plastids of plant cells. nih.govresearchgate.netwikipedia.org This pathway synthesizes both IPP and DMAPP from pyruvate (B1213749) and glyceraldehyde 3-phosphate. csic.eswikipedia.org Key rate-limiting enzymes in the MEP pathway include 1-deoxy-D-xylulose 5-phosphate synthase (DXS) and 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR). biorxiv.org The MEP pathway is the primary source of precursors for monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40), including carotenoids and the phytol (B49457) chain of chlorophyll. researchgate.netbiorxiv.orgd-nb.info Given this compound's structure and its classification as a meroterpenoid, it is highly probable that the MEP pathway contributes the isoprenoid building blocks that are then combined with a non-isoprenoid moiety to form the miliusane scaffold. While direct studies specifically detailing the MEP pathway's role in this compound biosynthesis were not explicitly found, the general understanding of plant isoprenoid biosynthesis strongly implicates this pathway in providing the terpenoid component of meroterpenoids like miliusanes.

Hybridization with Other Metabolic Routes (e.g., Shikimate Pathway)

Meroterpenoids, by definition, are natural products with mixed biosynthetic origins, combining precursors from the isoprenoid pathway (MVA or MEP) with precursors from other metabolic routes. The non-isoprenoid portion of this compound is derived from homogentisic acid derivatives. researchgate.netijrpas.comjddtonline.inforesearchgate.net Homogentisic acid is a product of the metabolism of aromatic amino acids, specifically tyrosine and phenylalanine. These aromatic amino acids are synthesized via the shikimate pathway. semanticscholar.org The shikimate pathway is a crucial metabolic route in plants, microorganisms, and fungi, responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other aromatic compounds. researchgate.netfrontiersin.org It starts with the condensation of erythrose 4-phosphate (from the pentose (B10789219) phosphate pathway) and phosphoenolpyruvate (B93156) (from glycolysis) and proceeds through several enzymatic steps to produce chorismate, a precursor for aromatic amino acids. researchgate.netfrontiersin.org The involvement of homogentisic acid derivatives in this compound formation researchgate.netijrpas.comjddtonline.inforesearchgate.net directly links its biosynthesis to the shikimate pathway, highlighting the hybridization of isoprenoid biosynthesis with this route. This metabolic crosstalk is essential for the formation of the complete this compound structure.

Biogenetic Origins of Miliusane Scaffold

The miliusane scaffold, the core C18 carbon framework of this compound and related compounds, is characteristic of this class of meroterpenoids found in Miliusa species. researchgate.net The biogenesis of the miliusane scaffold is understood to arise from the coupling of a geranyl moiety (a C10 isoprenoid unit derived from the MEP pathway) with a homogentisic acid derivative (derived from the shikimate pathway). researchgate.netijrpas.comjddtonline.inforesearchgate.net Geranyl diphosphate (GPP), formed by the head-to-tail condensation of IPP and DMAPP, serves as the C10 isoprenoid precursor. biorxiv.org This C10 unit is then alkylated onto the homogentisic acid moiety. Subsequent cyclization and modification reactions involving oxidation, reduction, and rearrangement steps lead to the formation of the characteristic spiro[4.5]dec-7-ene-3,6-dione core and the attached side chain observed in this compound. researchgate.netnih.gov The specific enzymes and detailed mechanisms involved in the cyclization and subsequent modifications are subjects of ongoing research, but the foundational biogenetic principle involves the convergence of the MEP and shikimate pathways. researchgate.netresearchgate.netijrpas.comjddtonline.inforesearchgate.netsemanticscholar.org

Ecological Role and Natural Occurrence Context within Miliusa Species

This compound is a secondary metabolite found in plants belonging to the genus Miliusa, which is part of the Annonaceae family. ijrpas.comwikipedia.orgkew.org Miliusa species are distributed across tropical and subtropical Asia to northern Australia. wikipedia.orgkew.org this compound, along with other miliusanes and geranylated homogentisic acid derivatives, are considered distinctive markers for recognizing plants in this genus. researchgate.netijrpas.comresearchgate.net

Secondary metabolites in plants often play significant ecological roles, mediating interactions with the environment, including defense against herbivores and pathogens, attraction of pollinators, and allelopathy. While specific ecological functions of this compound have not been extensively detailed in the provided search results, the presence of miliusanes and other compounds in Miliusa species has been linked to various biological activities, such as cytotoxic, antifungal, and antibacterial effects. ijrpas.comresearchgate.net These activities suggest potential roles in plant defense mechanisms against microbial infections or herbivory. The occurrence of this compound in species like Miliusa balansae researchgate.netnih.gov and Miliusa sinensis researchgate.net highlights its presence within this specific plant genus. The production of such bioactive compounds likely contributes to the survival and adaptation of Miliusa species within their ecological niches. nih.govjddtonline.info

Structure Activity Relationship Sar Studies of Miliusol and Analogues

Correlating Structural Features with Biological Potency

Impact of Functional Groups (e.g., Hydroxy, Carbonyl, Unconjugated Diketone)

The presence and position of functional groups on the miliusane scaffold play a crucial role in determining biological activity. The search results indicate that while an α,β-unsaturated carbonyl structure can be important for cytotoxicity in some miliusanes, it is not universally essential for bioactivity. thieme-connect.com For instance, some Michael addition products lacking this group demonstrated equivalent cancer cell killing activities to miliusol and miliusate. thieme-connect.com This suggests that while reactive functional groups can contribute to activity, they may also be associated with toxicity, and their removal while retaining bioactivity is a strategy for potentially reducing side effects. thieme-connect.com

The presence of a hydroxy group at the 9-position and two carbonyl groups as part of the dione (B5365651) moiety in this compound are noted structural features contributing to its polarity and potential reactivity. ontosight.ai Studies on derivatives have explored the impact of modifying these and other functional groups. For example, differences in the configuration of the 4β-hydroxyl group significantly affected cell killing activity, with 4β-epimers showing better activity than their 4α-epimers. nih.gov The introduction of an unconjugated 1,4-diketone system in one miliusane compound (compound 11) resulted in more potent cytotoxic activity than this compound in stomach cancer cells, highlighting this as a new structure-activity feature. researchgate.netnih.gov

Effects of Synthetic Modifications on Bioactivity

Synthetic modification of this compound has been a key approach in SAR studies to generate analogues with potentially improved activity or reduced toxicity. thieme-connect.comresearchgate.netresearchgate.netgoogle.comacs.org Numerous miliusane derivatives have been synthesized and evaluated for their cytotoxic activities. thieme-connect.comresearchgate.netacs.org For example, 42 modified miliusane derivatives were prepared and tested. researchgate.netacs.org Some derivatives have shown equivalent or even superior activity compared to this compound. google.comgoogle.com

Specific examples of synthetic modifications and their effects include:

Esterification of the C-5 hydroxyl group of miliusate (a related miliusane) led to derivatives with varying cytotoxic potency. nih.gov

Methoxyacetyl-miliusol demonstrated selectivity in a panel of cancer cell lines, being significantly more susceptible to MCF-7 cells compared to others. nih.gov

Synthesis of miliusane lactams has also been explored. google.com

Certain derivatives like 4β-(N-phenyl)miliusate, 5β-(p-trimethylammonio-benzoyl)this compound iodide, and 5β-(p-dimethyl-allyl-ammonio-benzoyl)this compound bromide demonstrated more potent cell killing activity than this compound. google.com

Novel this compound derivatives have been designed and synthesized under antiproliferative activity guidance, with one derivative, ZMF-24, showing potent anti-triple-negative breast cancer (TNBC) proliferation activity in vitro and in vivo. nih.gov

These studies demonstrate that targeted synthetic modifications can lead to analogues with altered and potentially enhanced biological profiles compared to the parent compound, this compound. google.comgoogle.comnih.gov

Here is a table summarizing some reported cytotoxic activities of this compound and selected derivatives:

| Compound | Cell Line | IC₅₀ (µM) | Source |

| This compound | HCT116 | ~1.83-1.88 | thieme-connect.com |

| Miliusate | HCT116 | ~1.83-1.88 | thieme-connect.com |

| Compound 13 (Michael addition product) | HCT116 | 1.88 | thieme-connect.com |

| Compound 14 (Michael addition product) | HCT116 | 1.83 | thieme-connect.com |

| Compound 11 (unconjugated 1,4-diketone) | Stomach Cancer | More potent than this compound | researchgate.netnih.gov |

| N-methyl-2-pyrrolecarboxyl-miliusol | KB, HCT116, LNCaP, A549, MCF-7 | 0.1-1.5 | google.com |

| p-dimethyl-benzyol-miliusol | KB, HCT116, LNCaP, A549, MCF-7 | 0.1-1.5 | google.com |

| 4β-(N-Phenyl)miliusate | KB, HCT116, LNCaP, A549, MCF-7, A375 | 0.2-2.0 | google.com |

| 4α-(N-Phenyl)miliusate | KB, HCT116, LNCaP, A549, MCF-7, A375 | 1.1-6.5 | google.com |

| 4β-(N-Benzoyl-N-phenyl)miliusate | KB, HCT116, LNCaP, A549, MCF-7, A375 | 0.5-2.5 | google.com |

| 5β-(p-Trimethylammonio-benzoyl)this compound iodide | KB, HCT116, LNCaP, A549, MCF-7, A375 | 0.05-1.2 | google.com |

| ZMF-24 | BT-549 | 0.22 | nih.gov |

| ZMF-24 | MDA-MB-231 | 0.44 | nih.gov |

Note: IC₅₀ values can vary depending on the specific cell line and experimental conditions.

Computational and Theoretical Chemistry Approaches in SAR Analysis

Computational and theoretical chemistry methods are increasingly employed in SAR analysis to complement experimental studies. These approaches provide insights into the electronic structure, reactivity, and interactions of molecules with biological targets, aiding in the understanding of observed activities and the design of new compounds. nih.govnii.ac.jprsc.org

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (such as this compound or its derivatives) to a biological target (such as a protein). nih.govontosight.ai This method helps to understand how a molecule might interact with a specific receptor or enzyme, providing insights into its potential mechanism of action and the structural features important for binding. nih.govontosight.ai While the search results mention molecular docking in the context of this compound derivatives and their interaction with targets like Eukaryotic translation initiation factor 3 subunit D (EIF3D) nih.govjensenlab.orgjensenlab.org and for estimating binding strength in antiviral studies researchgate.net, detailed docking protocols or extensive data specifically for this compound itself were not provided. However, the application of molecular docking in miliusane research underscores its value in exploring ligand-target interactions and informing SAR. nih.govuco.es

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on quantum mechanics, provide detailed information about the electronic structure, charge distribution, and reactivity of molecules. nih.govnii.ac.jprsc.org These calculations can help predict various molecular properties relevant to biological activity, such as stability, ionization potential, electron affinity, and the likelihood of undergoing certain chemical reactions. nii.ac.jpphyschemres.org

In the context of miliusanes, quantum chemistry calculations have been used in structural elucidation researchgate.net and can contribute to understanding how the electronic properties of different miliusane analogues relate to their observed biological effects. By analyzing parameters derived from these calculations, researchers can gain deeper insights into why certain structural modifications enhance or diminish activity. Although specific detailed examples of quantum chemical calculations applied directly to correlate this compound's electronic structure with its biological potency were not extensively provided in the search results, the general utility of these methods in understanding molecular properties and reactivity relevant to SAR is well-established. nii.ac.jprsc.orgphyschemres.org

Advanced Research Methodologies and Future Directions

Omics-Based Approaches in Miliusol Research (e.g., RNAseq)

Omics-based approaches, such as transcriptomics (e.g., RNA sequencing), proteomics, and metabolomics, offer powerful tools for comprehensively understanding the biological impact of this compound at a molecular level. While specific published studies detailing the application of omics solely to this compound were not extensively found in the search results, these methodologies are widely used in natural product research to uncover mechanisms of action and identify biomarkers. For instance, RNA sequencing and bioinformatics analysis have been employed in studies investigating potential anti-glioblastoma agents and the effects of mTOR inhibition, demonstrating their utility in exploring the underlying mechanisms of bioactive compounds researchgate.netresearchgate.net. The application of RNAseq in this compound research could reveal global gene expression changes induced by the compound, providing insights into affected pathways related to its observed anticancer or antiviral activities, such as those involved in cell cycle regulation, apoptosis, senescence, or immune responses researchgate.netresearchgate.netresearchgate.netijrpas.comhktdc.compharmacognosy.us. Similarly, proteomics could identify altered protein profiles, while metabolomics could highlight changes in cellular metabolic pathways upon this compound treatment. Integrating data from these different omics levels could provide a holistic view of this compound's cellular effects and help pinpoint key molecular targets and downstream consequences.

Target Engagement Studies (e.g., CETSA)

Understanding how this compound interacts with its specific molecular targets is crucial for validating its mechanism of action and guiding further drug development. Target engagement studies, such as the Cellular Thermal Shift Assay (CETSA), can provide direct evidence of a compound binding to its target protein within a cellular environment. Although the search results did not explicitly mention CETSA being used for this compound, such methods are standard practice in mechanistic studies of bioactive molecules. For example, thermal shift-binding assays have been utilized to characterize the mechanism of action and cellular target engagement of SARS-CoV-2 main protease (Mpro) inhibitors researchgate.net. Given this compound's demonstrated antiviral activity against coronaviruses researchgate.netresearchgate.net, applying target engagement studies could help confirm whether it directly interacts with viral proteins like Mpro or host factors essential for viral replication. For its anticancer effects, these studies could help identify and validate the specific proteins involved in pathways like PI3K/AKT, sonic hedgehog signaling, or autophagy that are suggested to be modulated by this compound hktdc.compharmacognosy.us.

Integration of Cheminformatics and Bioinformatics for Compound Discovery

The integration of cheminformatics and bioinformatics plays a significant role in modern drug discovery, complementing traditional experimental approaches. Cheminformatics tools can be used to analyze the chemical structure of this compound and its derivatives, predict their physicochemical properties, and identify potential structural alerts or liabilities. They can also facilitate the virtual screening of large chemical libraries to identify novel compounds with similar structural features or predicted biological activities (scaffold hopping). Bioinformatics, on the other hand, is essential for analyzing the large datasets generated from omics studies, predicting potential protein targets based on structural similarity or pathway analysis, and understanding the biological context of this compound's effects researchgate.netresearchgate.net. The combined use of these disciplines can accelerate the discovery of new miliusane analogs with improved potency, selectivity, and pharmacokinetic properties, as well as provide deeper insights into the biological systems they modulate.

Prospects for Lead Compound Optimization and Development

This compound and other miliusanes have been identified as promising lead molecules, particularly for their anticancer potential researchgate.netresearchgate.netmdpi.comresearchgate.netacs.orgijrpas.com. Research has already explored the synthesis of this compound derivatives to improve bioactivity and understand structure-activity relationships (SAR) researchgate.netmdpi.comresearchgate.netacs.org. For instance, esterification of the C-5 hydroxyl group of this compound led to derivatives, some of which showed equivalent or slightly better cytotoxicity, with methoxyacetyl-miliusol demonstrating selectivity in certain cancer cell lines mdpi.com. Studies have also compared the cytotoxic activity of this compound with other miliusane isolates, noting that structural features like an unconjugated 1,4-diketone system can influence potency researchgate.netresearchgate.netresearchgate.net.

Further lead optimization efforts can leverage the established SAR insights and utilize medicinal chemistry techniques to synthesize analogs with modified structures aimed at enhancing potency, improving selectivity for specific cancer cell lines or viral targets, increasing metabolic stability, and optimizing pharmacokinetic properties. In vivo studies with this compound and its derivatives have already demonstrated tumor inhibitory efficacy comparable or superior to existing chemotherapeutics in xenograft mouse models researchgate.netresearchgate.net. Continued development will involve rigorous preclinical testing of optimized lead compounds to assess their efficacy and safety profiles, paving the way for potential clinical translation.

Unexplored Biological Activities and Mechanistic Hypotheses

Beyond the well-documented anticancer and emerging antiviral activities, this compound and related miliusanes may possess other unexplored biological activities. Based on research into related natural products and the diverse effects observed within the Miliusa genus, potential areas for investigation include antimicrobial, anti-inflammatory, or other pharmacological effects researchgate.netontosight.aiontosight.ai.

The unique spirocyclic structure and the presence of various functional groups in this compound suggest a potential for diverse interactions with biological macromolecules ontosight.ai. Uncovering these interactions through systematic biochemical and cellular studies, coupled with advanced computational modeling, will be key to fully understanding this compound's therapeutic potential and identifying novel applications.

Q & A

Q. How is miliusol isolated and characterized from Miliusa sinensis?

this compound is isolated via bioassay-guided fractionation of plant extracts, followed by chromatographic techniques such as column chromatography and HPLC. Structural characterization employs spectroscopic methods (NMR, MS) and comparison with literature data . For reproducibility, experimental protocols must detail solvent systems, column parameters, and purity validation (e.g., ≥95% purity via HPLC). Ensure full spectral data and elemental analysis for new derivatives, as per guidelines for compound characterization .

Q. What in vitro models are used to validate this compound’s anticancer activity?

Standard cytotoxicity assays include SRB or MTT protocols using cancer cell lines (e.g., HCT116, A375, A549). IC50 values are calculated from dose-response curves (1–10 µM range). Include positive controls (e.g., doxorubicin) and validate results across ≥3 independent replicates. Cell viability assays must account for solvent interference (e.g., DMSO ≤0.1%) .

Q. How are this compound’s pharmacokinetic properties assessed in preclinical studies?

Pharmacokinetic profiling involves LC-MS/MS analysis of plasma samples from rodent models. Key parameters include Cmax, Tmax, AUC, and half-life. Ensure adherence to ethical guidelines for animal studies (e.g., 3Rs principle) and report sample size, dosing regimen, and statistical methods .

Advanced Research Questions

Q. How to design experiments investigating this compound’s inhibition of PI3K/AKT signaling?

Use Western blotting or phospho-specific antibodies to quantify pathway proteins (e.g., p-AKT, PTEN) in treated vs. untreated cells. Combine with siRNA knockdown or pharmacological inhibitors (e.g., LY294002) to confirm target specificity. Include time-course experiments to assess dynamic pathway modulation . For in vivo validation, employ xenograft models with immunohistochemical analysis of tumor tissues .

Q. How to resolve contradictions in this compound’s cytotoxicity data across studies?

Discrepancies may arise from variations in cell culture conditions, assay protocols, or compound purity. Conduct a meta-analysis of published IC50 values, stratifying by cell type, assay duration, and solvent systems. Validate findings using standardized protocols (e.g., NCI-60 panel) and report raw data in supplementary materials for cross-study comparison .

Q. What statistical methods are appropriate for analyzing this compound’s synergistic effects with other chemotherapeutics?

Use combination index (CI) analysis via the Chou-Talalay method. Calculate dose-effect relationships using CompuSyn software and validate synergy with isobolograms. Include confidence intervals and p-values from ANOVA or non-parametric tests (e.g., Kruskal-Wallis) .

Q. How to optimize this compound derivatives for improved bioavailability?

Employ structure-activity relationship (SAR) studies focusing on lipophilicity (logP), hydrogen bonding, and metabolic stability. Use in silico tools (e.g., Molecular Dynamics) to predict ADME properties. Validate derivatives in Caco-2 cell monolayers for permeability and microsomal stability assays .

Methodological Guidelines

- Data Reporting : Follow Beilstein Journal guidelines for compound characterization, including NMR shifts, MS spectra, and purity metrics. Supplementary materials must include raw assay data and statistical outputs .

- Ethical Compliance : Declare conflicts of interest and adhere to ARRIVE guidelines for animal studies. Share datasets via repositories like Zenodo to enhance reproducibility .

- Contradiction Analysis : Use PRISMA frameworks for systematic reviews of cytotoxicity data, highlighting heterogeneity metrics (e.g., I² statistic) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.